Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate
Overview
Description
“Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate” is a synthetic compound that belongs to the class of sulfonyl chlorides . It has a molecular weight of 276.74 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H13ClO4S/c1-11(2,10(13)16-3)8-4-6-9(7-5-8)17(12,14)15/h4-7H,1-3H3
. This indicates that the molecule consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 4 oxygen atoms, and 1 sulfur atom .
Scientific Research Applications
Synthesis and Reactivity
Methyl 2-[4-(chlorosulfonyl)phenyl]-2-methylpropanoate is a chemical compound utilized in various synthetic processes, reflecting its significance in the synthesis of complex molecules. For instance, it has been employed in the preparation of mono- and bis-chlorosulfonylarylpyrones and related sulfonates and sulfonamides, showcasing its versatility in organic synthesis. These compounds are synthesized via reactions with chlorosulfonic acid, leading to sulfonates and sulfonamides with significant yields (Shahrisa et al., 2010). Additionally, its derivative, methyl 2-{[(4-chlorophenyl)sulfonyl]amino}benzoate, serves as a precursor in the synthesis of novel Schiff bases with potential biological activities, further indicating its critical role in medicinal chemistry (Kausar et al., 2019).
Catalysis and Material Science
In material science and catalysis, derivatives of this compound contribute to the development of novel materials and catalysts. For example, the synthesis of fluorescent polystyrene via atom transfer radical polymerization (ATRP) employs a derivative of this compound as an initiator, demonstrating its utility in polymer science for creating materials with specific optical properties (Zhou et al., 2014). Such materials have applications ranging from bioimaging to sensing, highlighting the compound's importance beyond conventional organic synthesis.
Liquid Crystals and Mesophase Studies
Research into liquid crystals and mesophase behavior utilizes this compound derivatives to explore and develop new liquid crystalline materials. Studies focusing on the synthesis, characterization, and liquid crystalline properties of Schiff base-ester central linkages involving substituted naphthalene ring systems are indicative of this compound's role in advancing liquid crystal technology. These materials are essential for display technologies and other applications requiring controlled anisotropic properties (Thaker et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-(4-chlorosulfonylphenyl)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4S/c1-11(2,10(13)16-3)8-4-6-9(7-5-8)17(12,14)15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFVNPWHDAQPEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)S(=O)(=O)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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